A Technical Guide to the Physicochemical Properties of trans-4-Methoxystilbene
A Technical Guide to the Physicochemical Properties of trans-4-Methoxystilbene
Introduction
trans-4-Methoxystilbene, a prominent member of the stilbenoid family, is a derivative of resveratrol where a hydroxyl group is replaced by a methoxy group. This structural modification significantly alters its physicochemical properties, enhancing its metabolic stability and bioavailability, which are often limitations for the clinical application of resveratrol.[1] As a result, trans-4-methoxystilbene and its analogues are of increasing interest to researchers in medicinal chemistry, drug development, and materials science.[2] Its potential applications as an anti-inflammatory, anti-carcinogenic, and antioxidant agent necessitate a thorough understanding of its fundamental chemical and physical characteristics.[1][3]
This guide provides an in-depth exploration of the core physicochemical properties of trans-4-methoxystilbene. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying scientific rationale and field-proven experimental protocols for their validation.
Molecular Identity and Structure
The foundational step in characterizing any compound is to confirm its molecular structure and identity. trans-4-Methoxystilbene is an aromatic compound featuring two phenyl rings linked by an ethylene bridge, with a methoxy group substituent at the para position of one of the rings. The "trans" configuration refers to the stereochemistry at the carbon-carbon double bond, where the phenyl rings are on opposite sides.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-methoxy-4-[(1E)-2-phenylethenyl]benzene | [1][4] |
| Synonyms | p-Methoxystilbene, (E)-4-Methoxystilbene | [1][5] |
| CAS Number | 1694-19-5 (trans-isomer) | [1][6] |
| 1142-15-0 (unspecified stereochemistry) | [5][7] | |
| Molecular Formula | C₁₅H₁₄O | [1][7] |
| Molecular Weight | 210.27 g/mol | [1][7] |
| InChIKey | XWYXLYCDZKRCAD-BQYQJAHWSA-N | [1][4] |
Core Physical Properties
The macroscopic physical properties of a compound are direct reflections of its molecular structure and intermolecular forces. For trans-4-methoxystilbene, its planar, rigid structure allows for efficient crystal packing, resulting in a stable solid state at room temperature with a well-defined melting point.
Table 2: Physical Property Data
| Property | Value | Comments | Source |
| Appearance | White to off-white crystalline powder | Consistent across multiple suppliers. | [2][5] |
| Physical State | Solid at 20 °C | Expected for a molecule of this size and structure. | |
| Melting Point | 134 - 138 °C | A sharp melting range is a key indicator of purity. | |
| Boiling Point | ~290 °C (rough estimate) | High boiling point reflects significant intermolecular forces. | |
| Density | ~1.046 g/cm³ (rough estimate) | Denser than water. |
Expert Insight: The melting point is a critical parameter for quality control. A broad melting range (>2 °C) or a depression from the literature value often indicates the presence of impurities or a mixture of cis/trans isomers. The trans isomer is generally more thermodynamically stable and has a higher melting point than its cis counterpart due to better crystal lattice packing.
Solubility Characteristics
Solubility is a pivotal property in drug development, influencing formulation, administration route, and bioavailability. The molecular structure of trans-4-methoxystilbene, with its large non-polar stilbene backbone and a single, weakly polar methoxy group, dictates its solubility profile.
It is sparingly soluble in water but shows good solubility in many non-polar organic solvents.[2][5][8] This behavior is expected, as the hydrophobic character of the two phenyl rings and the ethylene bridge dominates the molecule's overall polarity.
Table 3: Solubility Data
| Solvent | Quantitative Value | Qualitative Description | Rationale |
| Water | 0.061 g/L (at 25 °C)[5][8] | Sparingly Soluble | The large hydrophobic surface area outweighs the polarity of the single ether linkage. |
| Non-Polar Organic Solvents (e.g., Toluene, Chloroform) | Data not specified | Soluble | "Like-dissolves-like" principle; the non-polar nature of the stilbene core interacts favorably with non-polar solvents. |
| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Data not specified | Likely Soluble | These solvents can engage in dipole-dipole interactions and accommodate the large organic structure. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Data not specified | Likely Soluble | The methoxy group can act as a hydrogen bond acceptor, providing some interaction with protic solvents. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a self-validating system for determining the equilibrium solubility of trans-4-methoxystilbene in a given solvent system, a standard method in pharmaceutical profiling.
-
System Preparation: Add an excess amount of trans-4-methoxystilbene powder to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[9]
-
Sample Collection & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 5 for a sample method).
-
Calculation: Determine the concentration of the diluted sample against a standard calibration curve. Back-calculate the original concentration in the supernatant to determine the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Spectroscopic Profile
Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and purity assessment.
UV-Visible Spectroscopy
The extensive conjugation across the stilbene core gives rise to strong ultraviolet absorbance. The maximum absorption wavelength (λ_max) is sensitive to the electronic environment and the planarity of the molecule.
-
λ_max: 318 nm (in Ethanol)
-
Significance: This strong absorption band corresponds to a π → π* electronic transition within the conjugated system of the phenyl rings and the ethylene bridge. The position and intensity of this peak are characteristic of the trans-isomer, which is more planar than the sterically hindered cis-isomer. This property forms the basis for quantitative analysis using UV detection in HPLC.
Infrared (IR) Spectroscopy
FTIR spectroscopy is invaluable for identifying the functional groups present in the molecule. The spectrum of trans-4-methoxystilbene is characterized by several key absorption bands.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3080 - 3000 | Medium | Aromatic & Vinylic C-H | Stretch |
| 2960 - 2850 | Medium | Methyl (CH₃) C-H | Asymmetric/Symmetric Stretch |
| 1680 - 1620 | Medium | Aromatic C=C | Stretch |
| 1275 - 1010 | Strong | Aryl-O-C (Ether) | Asymmetric Stretch |
| 970 - 960 | Strong | trans Vinylic C-H | Out-of-plane bend |
(Note: Ranges are based on standard IR correlation tables and are consistent with the known structure.)
Expert Insight: The strong absorption band around 965 cm⁻¹ is particularly diagnostic. This "trans-wag" vibration is characteristic of a trans-disubstituted double bond and its presence is a strong confirmation of the molecule's stereochemistry. Its absence, coupled with the appearance of bands around 750-650 cm⁻¹, would suggest the presence of the cis-isomer.
Experimental Protocol: FTIR Analysis via KBr Pellet
-
Sample Preparation: Grind 1-2 mg of the trans-4-methoxystilbene sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to measure the instrument and atmospheric background.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Interpretation: Analyze the resulting spectrum, identifying key peaks and comparing their positions to established literature values and correlation tables to confirm the presence of characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for structural elucidation in solution. The ¹H and ¹³C NMR spectra of trans-4-methoxystilbene are well-defined and consistent with its structure. The data below is for samples dissolved in deuterated chloroform (CDCl₃).
Table 5: ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| ~7.40 | d | ~8.7 | 2H, Aromatic (ortho to C=C on methoxy-ring) | |
| ~7.38 | d | ~7.4 | 2H, Aromatic (ortho to C=C on unsubst. ring) | |
| ~7.25 | m | - | 2H, Aromatic (meta to C=C on unsubst. ring) | |
| ~7.11 | m | - | 1H, Aromatic (para to C=C on unsubst. ring) | |
| ~6.95 | d | ~16.3 | 1H, Vinylic | |
| ~6.85 | d | ~16.3 | 1H, Vinylic | |
| ~6.78 | d | ~8.7 | 2H, Aromatic (meta to C=C on methoxy-ring) | |
| ~3.73 | s | - | 3H, Methoxy (-OCH₃) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~159.2 | Aromatic C-O | |||
| ~137.7 | Aromatic C (ipso, unsubst. ring) | |||
| ~130.1 | Aromatic C (ipso, methoxy-ring) | |||
| ~128.7 | Vinylic CH or Aromatic CH | |||
| ~128.1 | Vinylic CH or Aromatic CH | |||
| ~127.6 | Aromatic CH | |||
| ~127.1 | Aromatic CH | |||
| ~126.6 | Aromatic CH | |||
| ~126.2 | Aromatic CH | |||
| ~114.1 | Aromatic CH (ortho to -OCH₃) | |||
| ~55.2 | Methoxy (-OCH₃) |
(Source: Data synthesized from The Royal Society of Chemistry)
Expert Insight: In the ¹H NMR spectrum, the large coupling constant (~16 Hz) between the two vinylic protons is definitive proof of their trans relationship. A cis relationship would result in a much smaller coupling constant, typically in the range of 8-12 Hz. The sharp singlet at ~3.7 ppm integrating to 3 protons is the unmistakable signature of the methoxy group.
Chromatographic Behavior and Purity Assessment
Chromatography is the cornerstone of purity determination and quantification. Due to its non-polar nature, trans-4-methoxystilbene is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Behavior: In a typical RP-HPLC system (e.g., C18 column), trans-4-methoxystilbene will be well-retained due to hydrophobic interactions between the molecule and the stationary phase. It requires a mobile phase with a high proportion of organic solvent (like acetonitrile or methanol) for elution.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a robust starting point for method development for the purity analysis of trans-4-methoxystilbene.
-
System & Column: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A). A starting point could be 70:30 (B:A).
-
Detection: UV detection set at the λ_max of the compound, ~318 nm, for maximum sensitivity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase and is a key predictor of membrane permeability and overall pharmacokinetic behavior.
-
Significance: A LogP value of 4.4 indicates that trans-4-methoxystilbene is highly lipophilic. This suggests it is more likely to partition into lipid bilayers and cross cell membranes via passive diffusion compared to more polar compounds like resveratrol. However, very high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding.
Conclusion
trans-4-Methoxystilbene is a well-defined crystalline solid with a distinct set of physicochemical properties that are critical to its application in scientific research. Its high melting point serves as a reliable indicator of purity, while its lipophilic nature and characteristic spectroscopic fingerprints provide the necessary tools for its identification, quantification, and formulation. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently handle, analyze, and utilize this promising compound in their work, ensuring both scientific integrity and experimental reproducibility.
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